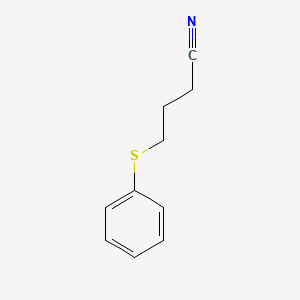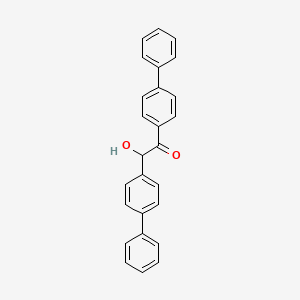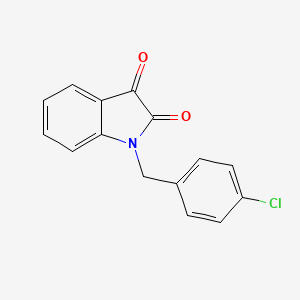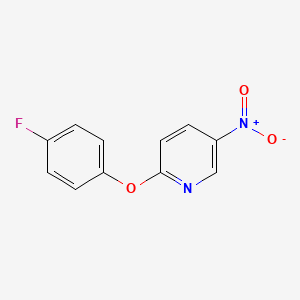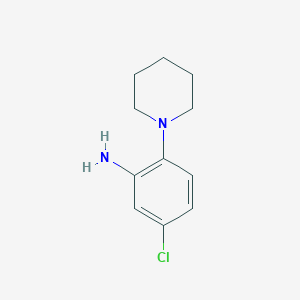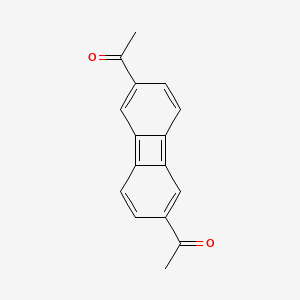
Cyclohept-4-enecarboxylic acid
Vue d'ensemble
Description
Cyclohept-4-enecarboxylic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a seven-membered ring containing a double bond and a carboxylic acid functional group
Méthodes De Préparation
Cyclohept-4-enecarboxylic acid can be synthesized through several methods. One common laboratory method involves the oxidation of cyclohept-4-en-1-ol using an oxidizing agent such as potassium permanganate . This reaction typically occurs under controlled conditions to ensure the selective formation of the carboxylic acid group.
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. specific details on industrial production methods are less commonly documented in publicly accessible sources.
Analyse Des Réactions Chimiques
Cyclohept-4-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The double bond in the cycloheptene ring allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or hydrogen chloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclohept-4-enecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and their derivatives.
Medicine: Research into this compound derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: The compound’s reactivity makes it useful in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which cyclohept-4-enecarboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and carboxylic acid group are key sites of reactivity. The molecular targets and pathways involved vary based on the context of its use, such as in enzymatic studies or synthetic applications.
Comparaison Avec Des Composés Similaires
Cyclohept-4-enecarboxylic acid can be compared to other cyclic carboxylic acids, such as cyclohexanecarboxylic acid and cyclooct-4-enecarboxylic acid. The presence of a double bond in this compound distinguishes it from cyclohexanecarboxylic acid, which lacks this feature. This double bond introduces additional reactivity and potential for diverse chemical transformations. Cyclooct-4-enecarboxylic acid, on the other hand, has a larger ring size, which can influence its chemical properties and reactivity.
Similar Compounds
- Cyclohexanecarboxylic acid
- Cyclooct-4-enecarboxylic acid
- Cyclopent-4-enecarboxylic acid
These compounds share structural similarities but differ in ring size and the presence or absence of double bonds, which affect their chemical behavior and applications.
Propriétés
IUPAC Name |
cyclohept-4-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1-2,7H,3-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVALBWJIVQGSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303523 | |
| Record name | Cyclohept-4-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-73-9 | |
| Record name | 1614-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohept-4-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


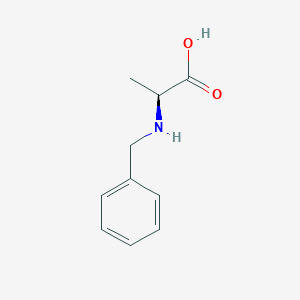
![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B1607078.png)

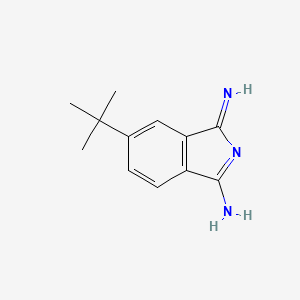
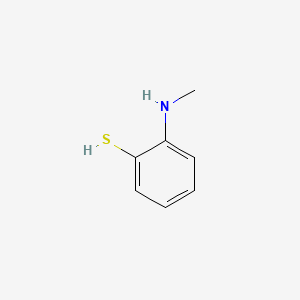

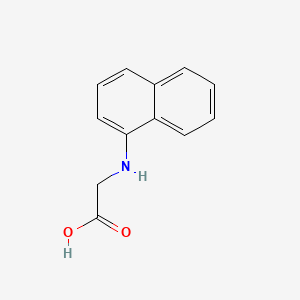
![2-[(1-Naphthylmethyl)thio]acetic acid](/img/structure/B1607089.png)
